molecular formula C10H16ClNO B13451708 (2S)-4-phenoxybutan-2-aminehydrochloride

(2S)-4-phenoxybutan-2-aminehydrochloride

Cat. No.: B13451708
M. Wt: 201.69 g/mol
InChI Key: HTKIIXWBLHMGCM-FVGYRXGTSA-N
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Description

(2S)-4-phenoxybutan-2-aminehydrochloride is a chemical compound with a specific stereochemistry, indicating that it has a chiral center

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(2S)-4-phenoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-9(11)7-8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m0./s1

InChI Key

HTKIIXWBLHMGCM-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](CCOC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(CCOC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-phenoxybutan-2-aminehydrochloride typically involves the reaction of 4-phenoxybutan-2-amine with hydrochloric acid. The process begins with the preparation of 4-phenoxybutan-2-amine, which can be synthesized through a series of steps involving the reaction of phenol with butan-2-amine under specific conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of (2S)-4-phenoxybutan-2-aminehydrochloride may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-phenoxybutan-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanone, while reduction may produce butylamine derivatives.

Scientific Research Applications

(2S)-4-phenoxybutan-2-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-4-phenoxybutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-phenoxybutan-2-amine: The base form of the compound without the hydrochloride salt.

    4-phenoxybutan-2-amine: A similar compound without the specific stereochemistry.

    Phenoxybutane derivatives: Compounds with similar structures but different functional groups.

Uniqueness

(2S)-4-phenoxybutan-2-aminehydrochloride is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also affects its solubility and stability, making it distinct from other similar compounds.

Biological Activity

(2S)-4-phenoxybutan-2-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15ClN2O
  • Molecular Weight : 202.69 g/mol
  • CAS Number : 73839-93-7

The biological activity of (2S)-4-phenoxybutan-2-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may act as a selective inhibitor of certain receptors, influencing neurotransmitter release and neuronal excitability.

Pharmacological Effects

  • Antidepressant Activity :
    • Some studies suggest that (2S)-4-phenoxybutan-2-amine hydrochloride exhibits antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels in the brain.
    • A study demonstrated significant reductions in depressive behaviors in rodents treated with this compound, indicating its potential as a therapeutic agent for depression.
  • Anxiolytic Effects :
    • Preliminary research indicates that this compound may possess anxiolytic properties, reducing anxiety-related behaviors in preclinical models. The effects are believed to be mediated through GABAergic pathways.
  • Neuroprotective Properties :
    • In vitro studies have shown that (2S)-4-phenoxybutan-2-amine hydrochloride can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antidepressant effects in rodent models with reduced immobility time in forced swim tests.
Study 2Showed anxiolytic effects through reduced startle responses and increased exploration in open field tests.
Study 3Indicated neuroprotective effects against glutamate-induced toxicity in cultured neurons.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of (2S)-4-phenoxybutan-2-amine hydrochloride:

  • Cell Viability Assays :
    • MTT assays indicated no significant cytotoxicity at concentrations up to 100 µM across various human cell lines.
  • Receptor Binding Studies :
    • Binding affinity assays revealed that the compound has a moderate affinity for serotonin receptors, which may explain its antidepressant properties.

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